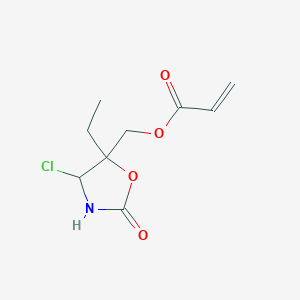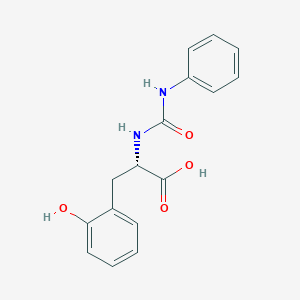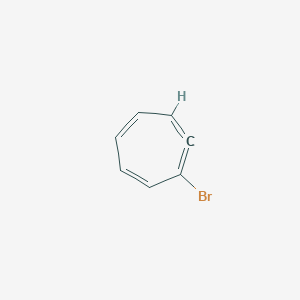
1-Bromocyclohepta-1,2,4,6-tetraene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromocyclohepta-1,2,4,6-tetraene is a chemical compound with the molecular formula C₇H₅Br. It is a derivative of cycloheptatetraene, where one of the hydrogen atoms is replaced by a bromine atom. This compound is of interest due to its unique structure and reactivity, making it a subject of study in various fields of chemistry.
Méthodes De Préparation
The synthesis of 1-Bromocyclohepta-1,2,4,6-tetraene typically involves the bromination of cycloheptatetraene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Industrial production methods may involve the use of bromine or other brominating agents in the presence of catalysts to achieve high yields and purity.
Analyse Des Réactions Chimiques
1-Bromocyclohepta-1,2,4,6-tetraene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form various oxidized products or reduction to remove the bromine atom.
Addition Reactions: The multiple double bonds in the cycloheptatetraene ring allow for addition reactions with various reagents.
Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Bromocyclohepta-1,2,4,6-tetraene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: The compound’s reactivity makes it useful in the development of pharmaceuticals and biologically active compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 1-Bromocyclohepta-1,2,4,6-tetraene exerts its effects involves its ability to participate in various chemical reactions due to the presence of the bromine atom and the conjugated double bonds in the cycloheptatetraene ring. These structural features allow it to interact with different molecular targets and pathways, facilitating its use in synthetic chemistry and other applications.
Comparaison Avec Des Composés Similaires
1-Bromocyclohepta-1,2,4,6-tetraene can be compared with other similar compounds such as cycloheptatetraene and its derivatives. The presence of the bromine atom in this compound imparts unique reactivity and properties compared to its non-brominated counterpart. Similar compounds include:
Cycloheptatetraene: The parent compound without the bromine atom.
Other Halogenated Cycloheptatetraenes: Compounds where the hydrogen atoms are replaced by other halogens like chlorine or iodine.
Propriétés
Numéro CAS |
827598-90-3 |
|---|---|
Formule moléculaire |
C7H5Br |
Poids moléculaire |
169.02 g/mol |
InChI |
InChI=1S/C7H5Br/c8-7-5-3-1-2-4-6-7/h1-5H |
Clé InChI |
WTABRMIEGAATGF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,2,6,7-Tetraoxaspiro[7.11]nonadecan-3-ol](/img/structure/B14221983.png)
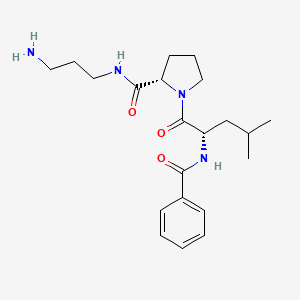
![4-Chloro-5-[(2-hydroxyethyl)amino]-N-(1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B14222004.png)
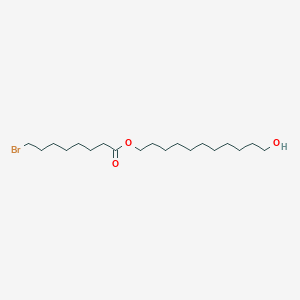
![Benzene, 1-[[1-ethenyl-5-(phenylmethoxy)pentyl]oxy]-3,5-dimethoxy-](/img/structure/B14222011.png)
![5-Amino-3-[4-(morpholin-4-yl)anilino]-1H-pyrazole-4-carbonitrile](/img/structure/B14222012.png)
![N-[3-(4-fluorobenzoyl)pentan-3-yl]-3-methoxy-2-methylbenzamide](/img/structure/B14222019.png)

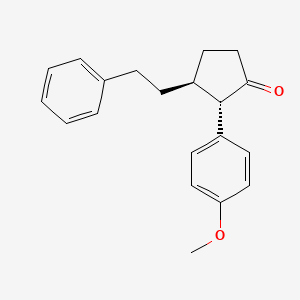
![Urea, N'-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-diethyl-](/img/structure/B14222033.png)
